Calcium Channel Antagonist Potency: Cinepazet vs. Verapamil in Isolated Rat Aortic Strips
Cinepazet (tested as Vascoril) produced dose-dependent relaxation of isolated rat aortic strips pre-contracted with 60 mM KCl, yielding an ED50 of 200 μg/mL. In the same experimental system, the reference calcium channel blocker verapamil was 2 × 10^4 times more potent on a weight basis. Notably, no difference in relaxation response was observed between aortic tissue from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto controls, indicating that cinepazet’s vasorelaxant effect is not diminished in hypertensive vasculature [1].
| Evidence Dimension | Vasorelaxant potency (ED50) against KCl-induced contraction in isolated rat aortic strips |
|---|---|
| Target Compound Data | Cinepazet ED50 = 200 μg/mL |
| Comparator Or Baseline | Verapamil: 2 × 10^4 times more potent on a weight basis (estimated ED50 ≈ 0.01 μg/mL under equivalent conditions) |
| Quantified Difference | Cinepazet is approximately 20,000-fold less potent than verapamil |
| Conditions | Isolated aortic strips from SHR and WKY rats; contraction induced by 60 mM KCl; relaxation measured by tension recording (Levy, 1980) |
Why This Matters
Procurement decisions involving calcium channel antagonist screening must account for cinepazet's 20,000-fold lower potency relative to verapamil, making it unsuitable as a potency benchmark but potentially valuable for studying low-affinity calcium channel interactions or combination regimens where potent calcium blockade is undesirable.
- [1] Levy JV. Cinepazet relaxation of aortic strips from normal and spontaneously hypertensive rats. Res Commun Chem Pathol Pharmacol. 1980 Jul;29(1):205-8. PMID: 7403676. View Source
